

Morelloflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Morelloflavone	
Cat. No.:	B10819865	Get Quote

An In-depth Technical Guide to **Morelloflavone**: Chemical Structure, Properties, and Biological Activity

Introduction

Morelloflavone is a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus.[1] As a member of the flavonoid class of secondary metabolites, it possesses the characteristic C6-C3-C6 chemical structure.[1] This phytochemical has garnered significant attention within the scientific community for its extensive pharmacological activities.[1] Research has demonstrated its potential as an anti-oxidative, antiviral, anti-inflammatory, and anti-tumor agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of **morelloflavone**, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

Morelloflavone is a flavone-flavonone dimer.[3] Its complex structure is fundamental to its biological activity. The IUPAC name for **morelloflavone** is 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[4][5]

Table 1: Physicochemical Properties of Morelloflavone

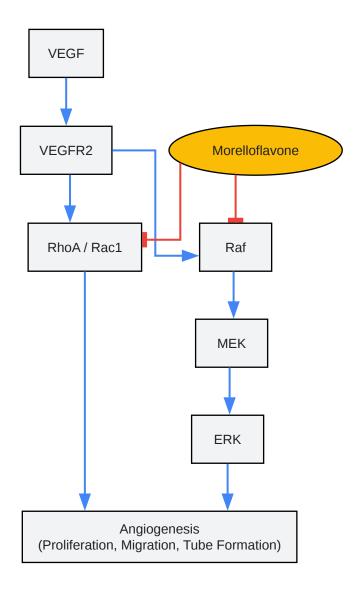
Property	Value	Reference
Molecular Formula	C30H20O11	[4]
Molecular Weight	556.5 g/mol	[4][5]
Exact Mass	556.10056145 Da	[4][5]
Appearance	Yellow powder	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]
CAS Number	16851-21-1	[4]
SMILES	C1=CC(=CC=C1C2C(C(=O)C 3=C(C=C(C=C3O2)O)O)C4=C (C=C(C5=C4OC(=CC5=O)C6= CC(=C(C=C6)O)O)O)O)O	[5]

Biological and Pharmacological Properties

Morelloflavone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. These activities include antimicrobial, anti-plasmodial, antioxidant, anti-atherosclerosis, anti-inflammatory, anti-tumor, anti-restenosis, anti-HIV, and apoptotic potential.[1]

Table 2: Summary of Quantitative Biological Data for Morelloflavone

Activity Type	Assay/Model	Target/Cell Line	Result (IC ₅₀ / K _I)	Reference
Anti-angiogenic	MTS Assay (Cell Viability)	HUVECs	~20 μmol/L	[2][7]
Anticancer	MTS Assay (Cell Viability)	PC-3 (Prostate Cancer)	>100 µmol/L	[7]
Anticancer	MTT Assay (Cytotoxicity)	MCF-7 (Breast Cancer)	55.84 μg/mL	[8][9]
Anticancer	Inhibition of Glioma Cells	U87 and C6	Compound no. 1 (a morelloflavone derivative) showed the strongest inhibition.	[10]
Antioxidant	DPPH Radical Scavenging	-	49.5 μΜ	[11]
Antioxidant	Fe ³⁺ Reduction	-	Absorbance of 0.583 at 400 μg/mL	[11]
Enzyme Inhibition	HMG-CoA Reductase	House Mouse (catalytic domain)	$K_i = 80.87 \pm 0.06$ μ M (vs HMG- CoA)	[12]
Enzyme Inhibition	HMG-CoA Reductase	House Mouse (catalytic domain)	K _i = 103 ± 0.07 μΜ (vs NADPH)	[12]
Enzyme Inhibition	Mitotic Kinesin Eg5	-	Binding Energy = -8.4 kcal/mol (in silico)	[6][13]


Mechanism of Action

Morelloflavone's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways and enzyme activities.

Anti-Angiogenic and Anticancer Mechanism

Morelloflavone inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[2] It exerts this effect by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[2] Notably, it achieves this without affecting the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] By suppressing these pathways, morelloflavone inhibits VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[2][7] Furthermore, it can induce cell cycle arrest, causing an accumulation of cells in the G2/M phase.[7]

Click to download full resolution via product page

Morelloflavone's inhibition of VEGF-induced signaling.[2]

Enzyme Inhibition

- HMG-CoA Reductase: Morelloflavone acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][14] It competes with the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12]
- Mitotic Kinesin Eg5: Computational models and subsequent in vitro analysis show that
 morelloflavone binds to a putative allosteric pocket on the mitotic kinesin Eg5.[13] This
 binding inhibits the ATPase activity and motor function of Eg5, which is crucial for cell
 division, highlighting its potential as an antimitotic agent.[13][15]

Experimental Protocols

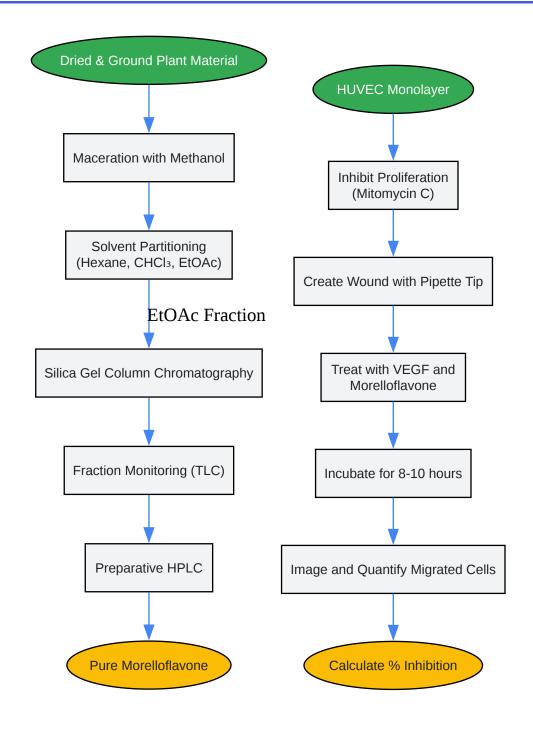
This section details methodologies for the extraction, isolation, and biological evaluation of **morelloflavone**.

Extraction and Isolation from Plant Material

This protocol is a general procedure for isolating biflavonoids like **morelloflavone** from plant sources such as Garcinia species.[16][17]

Methodology:

- Drying and Grinding: Dry the plant material (e.g., leaves) in an oven at 45°C for 72 hours and grind into a fine powder.[17]
- Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48 hours to create a crude extract.[17]
- Solvent Partitioning:
 - Submit the crude MeOH extract to liquid-liquid partitioning. First, partition against hexane to remove nonpolar compounds.[17]
 - Dilute the remaining hydroalcoholic fraction with water (e.g., to 30% water) and partition successively with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[17] **Morelloflavone** and other biflavonoids typically concentrate in the EtOAc fraction.



- Chromatographic Purification:
 - Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography over silica gel.
 - Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
 - Collect fractions and monitor using Thin Layer Chromatography (TLC).
 - Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to obtain pure morelloflavone.[17]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morelloflavone | C30H20O11 | CID 5464454 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. Morelloflavone | CAS:16851-21-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Morelloflavone as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Morelloflavone from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Morelloflavone Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- To cite this document: BenchChem. [Morelloflavone chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819865#morelloflavone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com